molecular formula C15H14O3 B8512092 Methyl 2-Methoxy-5-phenylbenzoate

Methyl 2-Methoxy-5-phenylbenzoate

Cat. No. B8512092
M. Wt: 242.27 g/mol
InChI Key: PLWCPEJTHPQFST-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

0.84 g (3.33 mmol) of methyl 2-Methoxy-5-phenylbenzoate was stirred under heating at 80° C. in a solvent mixture of dioxane/water containing 4 M of hydrogen chloride for 7 hours. The solvent was evaporated to obtain the title compound.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].Cl>O1CCOCC1.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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